6-Amino-3-chloropicolinic acid
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Overview
Description
6-Amino-3-chloropicolinic acid is a chemical compound with the molecular formula C6H5ClN2O2 . It has a molecular weight of 172.57 . It is used as a building block in organic synthesis .
Molecular Structure Analysis
The InChI code for 6-Amino-3-chloropicolinic acid is 1S/C6H5ClN2O2/c7-3-1-2-4 (8)9-5 (3)6 (10)11/h1-2H, (H2,8,9) (H,10,11) . The canonical SMILES is C1=CC (=NC (=C1Cl)C (=O)O)N .Physical And Chemical Properties Analysis
6-Amino-3-chloropicolinic acid is a yellow solid . It has a melting point of >235°C (dec.) . It is slightly soluble in DMSO and water .Scientific Research Applications
Synthetic Chemistry
6-Amino-3-chloropicolinic acid serves as a versatile building block in synthetic chemistry. Its structure allows for the introduction of both amino and chloro substituents into various chemical frameworks. This compound is particularly useful in constructing complex molecules, including pharmaceuticals and agrochemicals, due to its reactivity and the ability to undergo various chemical transformations .
Pharmaceutical Research
In pharmaceutical research, 6-Amino-3-chloropicolinic acid is utilized for the synthesis of drug candidates. It can be incorporated into compounds that exhibit biological activity, such as kinase inhibitors or compounds with potential anti-inflammatory properties. The chloro group, in particular, can be strategically replaced or modified to enhance the pharmacokinetic properties of the resulting drugs .
Agrochemical Development
The agricultural industry benefits from the use of 6-Amino-3-chloropicolinic acid in the development of new herbicides and pesticides. Its structural motif is found in several active ingredients that control weeds and pests, contributing to increased crop yields and protection against various plant diseases .
Material Science
In material science, this compound’s derivatives are explored for their potential use in creating new materials with unique properties. For example, they can be used in the design of organic semiconductors, which are essential for the development of flexible electronics and solar cells .
Catalysis
6-Amino-3-chloropicolinic acid can act as a ligand in catalysis, forming complexes with metals that catalyze important chemical reactions. These catalysts can be applied in industrial processes to create more efficient and environmentally friendly chemical production methods .
Analytical Chemistry
This compound is also significant in analytical chemistry, where it can be used as a standard or reagent in chromatographic methods to identify and quantify similar compounds in complex mixtures. Its unique spectral properties make it an excellent candidate for such applications .
Mechanism of Action
Target of Action
It is known that similar compounds, such as aminoglycosides, bind to the bacterial ribosome .
Mode of Action
Aminoglycosides, which are structurally similar, inhibit protein synthesis by promoting mistranslation and elimination of proofreading
Biochemical Pathways
Aminoglycosides are known to affect protein synthesis pathways . It’s possible that 6-Amino-3-chloropicolinic acid may have a similar effect, but more research is needed to confirm this.
Result of Action
If it acts similarly to aminoglycosides, it may lead to inhibition of protein synthesis, resulting in bacterial cell death .
Action Environment
A study on 6-chloropicolinic acid, a related compound, found that soil temperature was the most important factor influencing its decomposition rate .
properties
IUPAC Name |
6-amino-3-chloropyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H2,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GROKVAZDYGTKHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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